(3Z)-3-[[4-(4-bromophenyl)thiazol-2-yl]hydrazono]indolin-2-one
Description
(3Z)-3-[[4-(4-Bromophenyl)thiazol-2-yl]hydrazono]indolin-2-one (referred to as 6a in and ) is a hydrazonoindolin-2-one derivative featuring a 4-bromophenyl-substituted thiazole ring and a 5-chloroindolin-2-one core. Synthesized via condensation of 5-chloroisatin derivatives with thiosemicarbazide followed by cyclization with α-halogenated ketones in ethanol under reflux (), this compound is characterized by its Z-configuration, critical for maintaining planar geometry and enhancing interactions with biological targets like DNA or enzymes.
Properties
Molecular Formula |
C17H11BrN4OS |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
3-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C17H11BrN4OS/c18-11-7-5-10(6-8-11)14-9-24-17(20-14)22-21-15-12-3-1-2-4-13(12)19-16(15)23/h1-9,19,23H |
InChI Key |
LWRSTFFKJJJWLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[[4-(4-bromophenyl)thiazol-2-yl]hydrazono]indolin-2-one typically involves the condensation of 4-(4-bromophenyl)thiazol-2-amine with indolin-2-one in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[[4-(4-bromophenyl)thiazol-2-yl]hydrazono]indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of (3Z)-3-[[4-(4-bromophenyl)thiazol-2-yl]hydrazono]indolin-2-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with cellular pathways involved in cell division and survival . The compound may also exhibit antimicrobial activity by disrupting the biosynthesis of essential bacterial components .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring’s 4-position substituent significantly influences bioactivity and physicochemical properties. Key comparisons include:
- Lipophilicity vs. Hydrophilicity : The bromophenyl group in 6a enhances lipophilicity compared to hydrophilic groups like ethyl carboxylate (IST-04), likely improving DNA intercalation and cytotoxicity .
- Halogen Effects : Bromine’s electron-withdrawing nature may strengthen DNA binding compared to methyl (6k) or fluorine (6l, 6m), which offer smaller steric profiles but weaker electronic effects .
Indolinone Core Modifications
Substituents on the indolinone ring alter electronic density and steric hindrance:
Isomerism and Stability
The Z-configuration in 6a stabilizes the planar hydrazone structure, crucial for intercalation. highlights that nitro-substituted analogues (e.g., 2Z, 3Z) exhibit lower yields (33–76%) due to steric and electronic challenges in isomer isolation . In contrast, 6a ’s synthesis achieves higher reproducibility (yield ~60–78%) due to optimized reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
